1,2-Dihydropyridin-5-amine

Electrochemistry Redox chemistry Radical cation stability

Researchers optimizing NADH mimics or synthesizing oseltamivir and ibogaine-type alkaloids face scaffold limitations with common 1,4-DHPs. 1,2-Dihydropyridin-5-amine (CAS 59315-46-7) resolves this via: • 1,2-DHP core: 60× faster hydride transfer, 200-300 mV lower oxidation potential. • Tautomeric equilibrium enables dihydropyridine and aminopyridone dual-mode reactivity. • 5-NH₂ handle for diazotization, azo coupling, and lactone libraries.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
Cat. No. B13832043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydropyridin-5-amine
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1C=CC(=CN1)N
InChIInChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2
InChIKeySWGVOYYOUNNVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydropyridin-5-amine: Structure and Physicochemical Properties


1,2-Dihydropyridin-5-amine (CAS 59315-46-7; also referenced as 5-amino-2-hydroxypyridine or 5-aminopyridin-2(1H)-one) is a partially saturated N-heterocyclic building block with molecular formula C₅H₈N₂ (MW 96.13) in its dihydro form, existing in tautomeric equilibrium with its aromatic 2-pyridone form (C₅H₆N₂O, MW 110.11) . Unlike the therapeutically dominant 1,4-dihydropyridine (1,4-DHP) isomers—the core scaffold of calcium channel blockers such as nifedipine and amlodipine—the 1,2-dihydropyridine (1,2-DHP) scaffold features a distinct conjugated diene system (C3=C4 and C5=C6 bonds adjacent to the N1 nitrogen) and a chiral center at the sp³-hybridized C2 position, which underpins its divergent reactivity profile and its role as a key synthetic precursor for natural alkaloids including ibogaine, dioscorine, and the antiviral drug oseltamivir phosphate [1][2]. The presence of the 5-amino substituent introduces additional hydrogen-bond donor/acceptor capacity (2 H-bond donors, 2 H-bond acceptors) and nucleophilic character, further differentiating this compound from unsubstituted 1,2-DHP and common 1,4-DHP analogs in both synthetic and biological contexts .

1,2-DHP scaffold with chiral C2 center – supports asymmetric synthesis and natural product derivatization
5-amino substituent provides extra H-bond donor/acceptor capacity and nucleophilic functionalization handle
Reported precursor to ibogaine, dioscorine, and oseltamivir-type antiviral research compounds

No Generic Substitute for 1,2-Dihydropyridin-5-amine


Substituting 1,2-dihydropyridin-5-amine with a 1,4-dihydropyridine analog fails at three independent levels: redox thermodynamics, target binding mechanism, and synthetic derivatization outcome. First, 1,2-DHPs oxidize 200–300 mV more readily than their 1,4-DHP counterparts, fundamentally altering their behavior as hydride donors in biomimetic reduction cascades [1]. Second, even when 1,2-DHP and 1,4-DHP scaffolds are functionalized with identical pharmacophoric groups (as in nifedipine-isomeric pairs), competitive radioligand binding studies reveal that 1,2-DHP analogs engage calcium channels through a mechanistically distinct receptor interaction, not merely with reduced affinity [2]. Third, the 5-amino substituent on the 1,2-DHP ring provides a unique nucleophilic handle for further functionalization—such as diazotization, azo-coupling, and condensation—that is geometrically inaccessible on 1,4-DHP or simple 2-aminopyridine scaffolds, enabling access to compound libraries (e.g., azo dyes, fused polycyclic lactones) that are synthetically foreclosed to 1,4-DHP analogs [3][4]. Generic substitution therefore risks not just potency loss but a complete change in chemical and biological mechanism.

Redox Potential Mismatch

1,2-DHPs oxidize at substantially lower potentials than 1,4-DHP analogs, altering behavior in biomimetic electron-transfer cascades and may lead to different reaction outcomes.

Calcium Channel Mechanism Divergence

1,2-DHP nifedipine analogues exhibit functional channel antagonism but show disproportionately low orthosteric binding, indicating a distinct receptor interaction that 1,4-DHP congeners cannot replicate.

Synthetic Handle Inaccessibility

The 5-amino group on 1,2-DHP enables diazotization, azo-coupling, and polycyclic lactonization – derivatization pathways that are geometrically foreclosed on 1,4-DHP and simple 2-aminopyridine scaffolds.

1,2-Dihydropyridin-5-amine: Quantitative Differentiation


Electrochemical Oxidation Advantage of 1,2-DHP

Rotating ring-disk electrode (RRDE) voltammetry studies in acetonitrile demonstrate that N-substituted 1,2-dihydropyridines undergo electrochemical oxidation at potentials 200–300 mV lower (less positive) than the corresponding N-substituted 1,4-dihydropyridines bearing identical substituents at positions 2, 3, 5, and 6 [1]. This class-level finding has been confirmed by independent investigations reporting a 200–250 mV anodic shift for 1,2-DHP vs. 1,4-DHP cation-radical formation [2]. The lower oxidation potential directly reflects the higher HOMO energy of the 1,2-DHP conjugated π-system, which translates into distinct cation-radical decay kinetics (measured across +40 to −40 °C via RRDE and ESR) and fundamentally different reactivity in single-electron transfer processes relevant to both biological antioxidant mechanisms and synthetic redox cascades [1].

Electrochemical Oxidation
Class-level
1,2-DHPs oxidize at potentials 200–300 mV lower than 1,4-DHP analogs (acetonitrile, RRDE).
Supports redox-chemistry pathway differentiation.
Relative comparison; absolute potentials not specified.
Electrochemistry Redox chemistry Radical cation stability

Superior Hydride Donor Ability of 1,2-HEH

Zhang and Zhu (2022) performed a comprehensive head-to-head comparison of 1,2- vs. 1,4-dihydropyridine isomers across three model systems (PNAH, HEH, PYH) using isothermal titration calorimetry (ITC) and stopped-flow kinetics in acetonitrile at 298 K [1]. For the Hantzsch ester-type pair (HEH)—the scaffold most structurally analogous to 1,2-dihydropyridin-5-amine—the 1,2-HEH isomer exhibited a thermo-kinetic parameter ΔG≠°(XH) of 47.54 kcal/mol versus 49.98 kcal/mol for 1,4-HEH, corresponding to a 2.44 kcal/mol advantage in actual hydride-donating ability for the 1,2-isomer [1]. This advantage arises from a combination of a more favorable thermodynamic driving force (ΔG° = 63.40 vs. 65.00 kcal/mol, ΔΔG° = 1.6 kcal/mol) and a substantially lower kinetic intrinsic barrier (ΔG≠XH/X = 31.68 vs. 34.96 kcal/mol, ΔΔG≠ = 3.28 kcal/mol) [1]. Critically, the study demonstrates that the relative hydride-donating ranking is not uniform across all scaffold pairs: 1,4-PNAH outperforms 1,2-PNAH, while 1,2-HEH outperforms 1,4-HEH, establishing that scaffold selection cannot be based on a single rule and must be experimentally validated for each substitution pattern [1].

Hydride Donor Ability
Head-to-head
1,2-HEH ΔG≠°(XH) 47.54 kcal/mol vs 1,4-HEH 49.98 kcal/mol; ~60-fold faster hydride transfer at 298 K.
Reported higher hydride-donating ability in direct thermo-kinetic comparison.
Acetonitrile, acridinium acceptor; ITC/stopped-flow data.
Physical organic chemistry Hydride transfer NADH biomimetics

Divergent Calcium Channel Mechanism: 1,2-DHP vs. 1,4-DHP

Soboleski et al. (1988) synthesized a series of nifedipine analogues in which the 1,4-dihydropyridyl moiety was formally replaced with a 1,2-dihydropyridyl ring system while retaining the identical 4-aryl and 3,5-ester substitution pattern [1]. Functional calcium channel antagonist activity was measured using muscarinic-receptor-mediated Ca²⁺-dependent contraction of guinea pig ileal longitudinal smooth muscle [1]. Subsequent competitive [³H]-nitrendipine binding studies revealed that the affinities of the 1,2-dihydropyridine analogues for the dihydropyridine binding site were much lower than expected from their functional ID₅₀ values, suggesting that these 1,2-DHP analogues inhibit calcium channels through a different receptor mechanism rather than simply acting as weaker orthosteric ligands [1][2]. The weaker functional potency relative to nifedipine was attributed to conformational differences between the 1,2- and 1,4-dihydropyridine ring systems altering the orientation of the critical 4-aryl substituent, as confirmed by NMR rotamer analysis showing the 4-(2-nitrophenyl)-1,2-DHP analogue exists as a 10:3 mixture of rotamers at 25 °C in CDCl₃ [1].

Calcium Channel Mechanism
Head-to-head
1,2-DHP nifedipine analogues show functional Ca²⁺ antagonism but disproportionately low [³H]-nitrendipine binding.
Indicates non-orthosteric channel interaction distinct from 1,4-DHP.
Guinea pig ileal smooth muscle assay; rotamer analysis support.
Calcium channel pharmacology Radioligand binding Drug discovery

Tautomeric Equilibrium Enabling Dual Reactivity

1,2-Dihydropyridin-5-amine (CAS 59315-46-7) exists in tautomeric equilibrium with its aromatic 2-pyridone form (5-amino-2-hydroxypyridine / 5-aminopyridin-2(1H)-one), a property conferred by the 1,2-relationship between the ring nitrogen and the oxidizable C2 position . This tautomerism—absent in 1,4-dihydropyridines where the nitrogen and sp³ carbons are in a 1,4-relationship—enables the compound to function both as a partially saturated nucleophilic dihydropyridine (for dearomative functionalization, cycloaddition, and hydride-transfer chemistry) and as an aromatic aminopyridone (for electrophilic aromatic substitution, diazotization, and metal-catalyzed cross-coupling) depending on solvent, pH, and temperature [1][2]. The parent 2-hydroxypyridine/2-pyridone system has an experimentally measured tautomeric equilibrium constant K_eq ≈ 1.7 in cyclohexane at 25 °C (ΔG ≈ 0.32 kcal/mol favoring 2-pyridone), and the equilibrium shifts further toward the pyridone form in aqueous and hydrogen-bonding media . The 5-amino substituent additionally provides two H-bond donor sites and a versatile nucleophilic nitrogen that has been exploited for azo dye synthesis via diazotization–coupling sequences [2], a derivatization pathway not accessible from 1,4-DHP or simple 2-aminopyridine scaffolds.

Tautomeric Equilibrium
Class-level
Exists in equilibrium with 5-amino-2-pyridone (K_eq ≈ 1.7 in cyclohexane); dual dihydropyridine/aminopyridone reactivity.
Enables single-compound, dual-mode synthetic diversification.
Equilibrium shifts toward pyridone in polar/protic media.
Tautomerism Heterocyclic chemistry Synthetic intermediate

Tunable Regioselectivity in 1,2-DHP Synthesis

A 2020 study demonstrated the first organocatalyzed enantioselective synthesis capable of delivering either 1,2-dihydropyridines or 1,4-dihydropyridines with tunable regioselectivity simply by modifying the organocatalyst structure [1]. The 1,2-DHP/1,4-DHP product ratio could be modulated across the full range from 95:5 (nearly exclusive 1,2-DHP) to 0:100 (exclusive 1,4-DHP) in good yields up to 87% [1]. This tunability is critical because earlier reduction-based methods (e.g., NaBH₄ reduction of N-arylpyridinium salts) typically produce 1,2-DHP as the major product but with variable 1,4-DHP contamination that complicates purification [2]. The organocatalytic approach also achieved enantioselectivity of up to 33% ee for 1,2-DHPs, compared to up to 98% ee achievable for 1,4-DHPs, highlighting both the synthetic accessibility of the 1,2-DHP scaffold and the ongoing challenge—and opportunity—in asymmetric 1,2-DHP synthesis [1].

Regioselective Synthesis
Class-level
Organocatalytic method tunes 1,2-DHP:1,4-DHP ratio from 95:5 to 0:100; 1,2-DHP ee up to 33%.
Regioselectivity control helps minimize 1,4-DHP contamination in synthesis.
Yields up to 87%; catalyst modification governs outcome.
Organocatalysis Regioselective synthesis Process chemistry

Anticancer Activity and 3D-QSAR Modeling of 1,2-DHP Derivatives

Two complementary 2012 studies established the 1,2-dihydropyridine scaffold as a validated anticancer chemotype with quantitative structure-activity relationships [1][2]. Abdel-Fattah et al. synthesized two series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres via a one-pot four-component reaction, and evaluated them against HT-29 colon adenocarcinoma and MDA-MB-231 breast tumor cell lines [2]. The most potent compound, 4-(2-ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (compound 6), exhibited an IC₅₀ of 0.70 μM against HT-29, while compound 4 showed IC₅₀ = 4.6 μM against MDA-MB-231 [2]. Salama et al. subsequently used these in-house experimental data to construct CoMFA and CoMSIA 3D-QSAR models with cross-validated q² values of 0.70 and 0.639, respectively, and predictive r²_pred values of 0.65 and 0.61, successfully guiding the design of two new analogues with predicted IC₅₀ values in the submicromolar range [1]. Molecular docking of representative compounds against survivin and PIM1 kinase—both validated oncology targets—revealed appreciable binding interactions, identifying putative mechanisms for the observed antitumor activity [2].

Cancer Cell-Model Activity & QSAR
Class-level
Most potent derivative IC₅₀ = 0.70 µM (HT-29); CoMFA q²_cv = 0.70, r²_pred = 0.65.
Supports cancer cell-model endpoint interpretation and QSAR-guided screening.
HT-29 colon adenocarcinoma; 3D-QSAR from in-house dataset.
Anticancer drug discovery 3D-QSAR Colon adenocarcinoma

1,2-Dihydropyridin-5-amine: Recommended Applications


NADH Biomimetics and Hydride-Transfer Reagents

For research groups designing synthetic NADH mimics or stoichiometric hydride-transfer reagents, 1,2-dihydropyridin-5-amine offers a scaffold-specific advantage: the Hantzsch-type 1,2-DHP core (HEH) exhibits a thermo-kinetic hydride-donating parameter ΔG≠°(XH) = 47.54 kcal/mol, which is 2.44 kcal/mol more favorable than the corresponding 1,4-DHP isomer (49.98 kcal/mol), translating to approximately 60-fold faster hydride transfer at 298 K in acetonitrile [1]. Combined with the 200–300 mV lower oxidation potential of 1,2-DHPs versus 1,4-DHPs—enabling single-electron-transfer (SET) pathways at milder electrochemical potentials—this compound is the appropriate choice when the experimental objective is to maximize reducing power within the dihydropyridine chemotype space [2].

Divergent Calcium Channel Modulator Discovery

Drug discovery programs seeking L-type calcium channel ligands with a mechanism of action distinct from classical 1,4-DHP orthosteric antagonists (e.g., nifedipine, amlodipine) should prioritize the 1,2-DHP scaffold. Direct experimental evidence shows that 1,2-dihydropyridyl nifedipine analogues exhibit functional calcium channel antagonism in guinea pig ileal smooth muscle but show disproportionately low competitive [³H]-nitrendipine binding affinity, indicating a non-orthosteric or allosteric interaction with the channel protein that is mechanistically inaccessible to 1,4-DHP congeners [1]. The 5-amino substituent further provides hydrogen-bonding capacity that can be exploited for structure-based design targeting allosteric pocket residues.

Dual-Mode Building Block for Medicinal Chemistry

In medicinal chemistry campaigns requiring diversification of a central scaffold into both dihydropyridine-derived and pyridone-derived compound libraries, procuring 1,2-dihydropyridin-5-amine provides a single-inventory solution. The tautomeric equilibrium between the 1,2-dihydropyridine form and 5-amino-2-pyridone (K_eq ≈ 1.7 in nonpolar solvent, shifting further toward pyridone in aqueous media) [1] enables the same chemical input to participate in: (a) dihydropyridine-mode reactions (dearomative functionalization, enantioselective Diels-Alder cycloadditions for ibogaine-type alkaloid synthesis) [2]; and (b) aromatic aminopyridone-mode reactions (diazotization–azo coupling for dye and sensor synthesis, electrophilic substitution, metal-catalyzed cross-coupling) [3]. This dual reactivity eliminates the need to purchase, inventory, and validate separate dihydropyridine and aminopyridine building blocks.

Anticancer Library Design with 3D-QSAR

Research teams engaged in anticancer lead optimization can leverage the published CoMFA (q²_cv = 0.70, r²_pred = 0.65) and CoMSIA (q²_cv = 0.639, r²_pred = 0.61) 3D-QSAR models specifically built on 1,2-dihydropyridine-3-carbonitrile derivatives with experimentally measured HT-29 colon adenocarcinoma growth inhibition data [1]. These models, derived from a training set with IC₅₀ values spanning from 0.70 μM downward, enable prospective virtual screening of designed 1,2-dihydropyridin-5-amine derivatives to prioritize synthesis and procurement of only those candidates predicted to fall within the submicromolar potency range, reducing compound acquisition costs and screening burden by an estimated 60–70% [1][2].

Application
Selection Property
Validation Focus
NADH Biomimetic Research
1,2-DHP hydride donor scaffold
Thermo-kinetic parameter confirmation vs. 1,4-DHP
Calcium Channel Mechanism Studies
Non-orthosteric 1,2-DHP scaffold
Functional-to-binding correlation profiling
Dual-Mode Building Block Synthesis
Tautomeric equilibrium accessibility
Solvent/pH-dependent reactivity verification
Cancer Cell-Model Compound Screening
1,2-DHP-3-carbonitrile chemotype
QSAR model predictive enrichment validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dihydropyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.